Methylergonovine is a semi-synthetic ergot alkaloid. [] Ergot alkaloids are a class of organic compounds naturally produced by the ergot fungus Claviceps purpurea, primarily found in rye and other grains. [, ] Methylergonovine is a derivative of lysergic acid, a prominent member of the ergot alkaloid family. [, ] In scientific research, methylergonovine is a valuable tool due to its potent vasoconstrictive properties and its ability to stimulate smooth muscle contraction, particularly in the uterus and blood vessels. [, , ]
Methylergonovine is derived from ergot alkaloids, specifically a modified form of ergonovine. It is classified as a small molecule drug and falls under the category of uterotonics, which are agents that induce contraction of the uterine muscles. The chemical designation for methylergonovine maleate is ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt) .
The synthesis of methylergonovine typically involves several methods, focusing on recrystallization techniques to purify the compound.
Methylergonovine has a complex molecular structure characterized by its ergoline backbone.
Methylergonovine participates in various chemical reactions typical of alkaloids:
Methylergonovine acts primarily on the smooth muscle of the uterus:
Methylergonovine exhibits several notable physical and chemical properties:
Methylergonovine's primary application lies in obstetrics:
Methylergonovine (C~20~H~25~N~3~O~2~), also known as methylergometrine, is a semi-synthetic ergot alkaloid derived from the natural compound ergometrine (ergonovine). It belongs to the lysergamide class of compounds within the broader ergoline family, characterized by a tetracyclic ring system comprising indole and quinoline moieties [5] [7]. The molecular structure features a lysergic acid backbone with a methylated hydroxybutanamide substituent at the C8 position, distinguishing it from its parent compound ergometrine through a methyl group (-CH~3~) addition at the N(1)' position of the amine side chain [8]. This methylation enhances its uterotonic potency while modifying receptor binding affinities [7].
The compound exhibits chiral specificity with three stereocenters, and its pharmacological activity is primarily attributed to the (6aR,9R) configuration [5]. The crystalline form displays a melting point of 172°C (342°F) and limited aqueous solubility, necessitating formulation as a maleate salt for clinical use [5] [7]. The planar indole ring system facilitates π-stacking interactions with aromatic residues in receptor binding pockets, while the protonatable amine at position 6 enables ionic bonding with conserved aspartate residues in aminergic receptors [8]. The hydroxyl group and amide linkage in the side chain contribute to hydrogen bonding networks critical for receptor recognition and activation dynamics [8].
Table 1: Structural Comparison of Methylergonovine with Related Ergot Alkaloids
Compound | Molecular Formula | Substituent at C8 | Key Structural Features |
---|---|---|---|
Methylergonovine | C~20~H~25~N~3~O~2~ | N-[(2S)-1-Hydroxybutan-2-yl] carboxamide | N(1)'-methylation, hydroxyl group at C2' |
Ergometrine | C~19~H~23~N~3~O~2~ | N-[(2S)-1-Hydroxypropan-2-yl] carboxamide | Hydroxypropyl side chain, no N-methylation |
Lysergic Acid Diethylamide (LSD) | C~20~H~25~N~3~O | Diethylamide | N,N-diethyl substitution, no hydroxyl group |
Methysergide | C~21~H~27~N~3~O~2~ | N-[(2S)-1-Hydroxypropan-2-yl] carboxamide | N(1)-methylation on ergoline ring |
Methylergonovine exerts its primary therapeutic effects through complex receptor interaction dynamics across multiple neurotransmitter systems. As a broad-spectrum serotonergic agonist, it demonstrates high-affinity binding to 5-hydroxytryptamine (5-HT) receptor subtypes, particularly 5-HT~2A~, 5-HT~2B~, and 5-HT~1A~ receptors [5] [8]. Quantitative binding studies reveal subnanomolar affinity for human 5-HT~2B~ receptors (K~i~ = 0.46–2.2 nM) and nanomolar affinity for 5-HT~2A~ receptors (K~i~ = 0.35–1.1 nM), positioning it as a potent serotonin receptor modulator [8]. The molecular basis for receptor activation involves stabilization of active conformations through: 1) Salt bridge formation between the protonated amine and Asp135³·³² in the orthosteric binding pocket; 2) Edge-to-face π-stacking with Phe340⁶·⁵¹ and Phe341⁶·⁵² in transmembrane helix 6; and 3) Hydrogen bonding between the N(1)-H group and Thr140³·³⁷/Ala225⁵·⁴⁶ residues [8].
The compound exhibits functional selectivity (biased agonism) across receptor systems. At uterine smooth muscle, methylergonovine acts primarily as a 5-HT~2A~ receptor agonist, triggering phospholipase C activation through G~q/11~ coupling, which generates inositol trisphosphate (IP~3~) and diacylglycerol (DAG) second messengers [2] [8]. This signaling cascade elevates intracellular calcium concentrations ([Ca²⁺]~i~) through IP~3~-mediated release from sarcoplasmic reticulum stores, inducing sustained uterine contractions [2]. Simultaneously, methylergonovine demonstrates partial agonist activity at α-adrenergic receptors and antagonist properties at dopamine D~2~ receptors, contributing to its vasoactive profile [5] [7]. The N(1)'-methyl group is a critical determinant of receptor efficacy, as evidenced by methylergonovine's agonist activity at 5-HT~2B~ receptors, while its N(1)-methylated derivative methysergide functions as an antagonist at the same receptor due to steric hindrance of activation-associated conformational changes [8].
Table 2: Receptor Binding Profile and Functional Activity of Methylergonovine
Receptor Type | Binding Affinity (K~i~ nM) | Functional Activity | Primary Signaling Pathway |
---|---|---|---|
5-HT~2A~ | 0.35–1.1 | Full agonist | G~q/11~ → PLCβ → IP~3~/DAG |
5-HT~2B~ | 0.46–2.2 | Full agonist | G~q/11~ → PLCβ → IP~3~/DAG / β-arrestin |
5-HT~1A~ | 1.5–2.0 | Full agonist | G~i/o~ → cAMP inhibition |
5-HT~1B~ | 251 | Full agonist | G~i/o~ → cAMP inhibition |
5-HT~1F~ | 31 | Full agonist | G~i/o~ → cAMP inhibition |
α1-Adrenergic | Not quantified | Partial agonist | G~q/11~ → PLCβ → IP~3~/DAG |
Dopamine D~2~ | Not quantified | Antagonist | G~i/o~ → cAMP inhibition |
Methylergonovine exhibits route-dependent absorption kinetics following administration. Oral administration demonstrates approximately 60% bioavailability due to significant first-pass metabolism, with peak plasma concentrations (C~max~) of 3243 ± 1308 pg/mL achieved within 1.12 ± 0.82 hours (T~max~) under fasting conditions [3]. Intramuscular administration enhances bioavailability to 78%, yielding higher C~max~ values (5918 ± 1952 pg/mL) and reduced T~max~ (0.41 ± 0.21 hours) [3]. The volume of distribution (V~dss~/F) is approximately 56.1 ± 17.0 liters, indicating extensive tissue distribution beyond plasma compartments [3]. Protein binding characteristics remain undocumented in available literature, though its lipophilic ergoline structure suggests moderate plasma protein binding.
Hepatic metabolism primarily involves cytochrome P450 3A4 (CYP3A4)-mediated oxidation, producing both active and inactive metabolites [3] [9]. The major active metabolite is dihydrolysergic acid, while minor metabolic pathways include hydroxylation and glucuronidation [5]. The elimination profile follows biphasic kinetics with an initial distribution phase (t~1/2α~ ≈ 0.5 hours) and a terminal elimination half-life (t~1/2β~) ranging from 1.5 to 12.7 hours (mean 3.39 hours) [3] [5]. Significant interindividual variability in half-life is attributed to polymorphisms in CYP3A4 and hepatic blood flow differences. Excretion occurs predominantly through biliary elimination (approximately 90%), with renal clearance accounting for less than 10% of unchanged drug in urine [5] [7]. Population pharmacokinetic studies indicate that hepatic impairment may reduce clearance by up to 40%, while renal dysfunction has minimal impact due to alternative elimination pathways [9].
Table 3: Pharmacokinetic Parameters of Methylergonovine
Parameter | Oral Administration | Intramuscular Administration |
---|---|---|
Bioavailability | 60% | 78% |
T~max~ (hours) | 1.12 ± 0.82 | 0.41 ± 0.21 |
C~max~ (pg/mL) | 3243 ± 1308 | 5918 ± 1952 |
Volume of Distribution (V~dss~/F, L) | 56.1 ± 17.0 | Not reported |
Plasma Clearance (L/hour) | 14.4 ± 4.5 | Not reported |
Elimination Half-life (hours) | 3.39 (range 1.5–12.7) | 3.39 (range 1.5–12.7) |
Primary Metabolic Pathway | CYP3A4 oxidation | CYP3A4 oxidation |
Main Elimination Route | Biliary (>90%) | Biliary (>90%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7